molecular formula C11H14N2O B15054155 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone CAS No. 402937-53-5

1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B15054155
CAS No.: 402937-53-5
M. Wt: 190.24 g/mol
InChI Key: GFUUWUTUEVQEML-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyridine ring attached to a pyrrolidine ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2-pyridyl ketone with pyrrolidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. For instance, the use of trifluoroacetic acid can promote the reaction between 2-pyridyl ketone and pyrrolidine to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets through its pyridine and pyrrolidine rings. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

402937-53-5

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-pyridin-2-ylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-9(14)13-8-4-6-11(13)10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8H2,1H3

InChI Key

GFUUWUTUEVQEML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CC=CC=N2

Origin of Product

United States

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